molecular formula C27H24N2O4 B12396259 3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid

3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B12396259
M. Wt: 440.5 g/mol
InChI Key: VXNXZITXYGATRA-UHFFFAOYSA-N
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Description

3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[111]pentane-1-carboxylic acid is a complex organic compound that features a unique combination of benzofuran, indole, cyclopropyl, and bicyclo[111]pentane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzofuran and indole intermediates, followed by their coupling to form the desired product. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzofuran and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[11

Mechanism of Action

The mechanism of action of 3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its combination of multiple bioactive moieties, which may confer a broader spectrum of biological activities and potential therapeutic applications compared to simpler compounds.

Properties

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

IUPAC Name

3-[1-[[1-(1-benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C27H24N2O4/c30-23(28-27(9-10-27)26-14-25(15-26,16-26)24(31)32)20-6-3-5-17-8-11-29(22(17)20)13-19-12-18-4-1-2-7-21(18)33-19/h1-8,11-12H,9-10,13-16H2,(H,28,30)(H,31,32)

InChI Key

VXNXZITXYGATRA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C23CC(C2)(C3)C(=O)O)NC(=O)C4=CC=CC5=C4N(C=C5)CC6=CC7=CC=CC=C7O6

Origin of Product

United States

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